ASI-222 dihydrate

Description

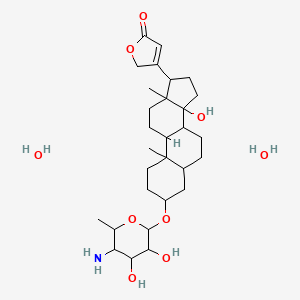

ASI-222 dihydrate is a polar aminocardenolide with the chemical structure 3-beta-O-(4-amino-4,6-dideoxy-beta-D-galactopyranosyl) digitoxigenin dihydrate . It belongs to the cardiac glycoside class, which exerts positive inotropic effects by inhibiting the Na⁺,K⁺-ATPase enzyme, leading to increased intracellular calcium and enhanced myocardial contractility. ASI-222 is distinguished by its 4-amino-4,6-dideoxygalactose sugar moiety, a structural feature critical to its pharmacological profile . Preclinical studies in conscious dogs demonstrated rapid onset of cardiac effects (increased contractility and systolic blood pressure) and enterohepatic recycling, a pharmacokinetic trait absent in digoxin .

Properties

CAS No. |

63938-94-3 |

|---|---|

Molecular Formula |

C29H49NO9 |

Molecular Weight |

555.7 g/mol |

IUPAC Name |

3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;dihydrate |

InChI |

InChI=1S/C29H45NO7.2H2O/c1-15-23(30)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(31)35-14-16;;/h12,15,17-21,23-26,32-34H,4-11,13-14,30H2,1-3H3;2*1H2 |

InChI Key |

GGAGHJPEAFYWMB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)N.O.O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)N.O.O |

Related CAS |

59006-00-7 (Parent) |

Synonyms |

3 beta-O-(4-amino-4,6-dideoxy-beta-D-galactopyranosyl)digitoxigenin ASI 222 ASI-222 ASI-222 dihydrate ASI-222 hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Na⁺,K⁺-ATPase Inhibition Potency

ASI-222 and its structural analog ASI-254 (4"-amino-4',6'-dideoxyglucoside derivative) exhibit 10-fold greater potency in inhibiting swine brain Na⁺,K⁺-ATPase compared to digoxin, ouabain, and the non-amino analog ASI-253 (Table 1) . The C-4' amino group in the sugar moiety enhances binding affinity, as demonstrated by the reduced activity of ASI-253 (neutral galactose analog) .

Table 1: Na⁺,K⁺-ATPase Inhibition (I₅₀ Values)

| Compound | I₅₀ (M) | Relative Potency vs. Digoxin |

|---|---|---|

| ASI-222 | 1.3 × 10⁻⁷ | 12.3× |

| ASI-254 | 1.4 × 10⁻⁷ | 11.4× |

| ASI-253 | 1.15 × 10⁻⁶ | 1.4× |

| Digoxin (D) | 1.6 × 10⁻⁶ | 1× |

| Ouabain (O) | 1.75 × 10⁻⁶ | 0.9× |

Inotropic Effects in Isolated Atria

ASI-222 and ASI-254 also outperform digoxin and ouabain in enhancing contractile force in rabbit atria, with EC₅₀ values 8–15 times lower (Table 2). This correlates with their Na⁺,K⁺-ATPase inhibitory potency, confirming a shared mechanism of action .

Table 2: Inotropic Effects (EC₅₀ for 50% Maximal Contractile Force)

| Compound | EC₅₀ (M) |

|---|---|

| ASI-254 | 9.7 × 10⁻⁸ |

| ASI-222 | 1.5 × 10⁻⁷ |

| Ouabain | 8.4 × 10⁻⁷ |

| ASI-253 | 8.8 × 10⁻⁷ |

| Digoxin | 1.2 × 10⁻⁶ |

Pharmacokinetic and Dynamic Differences

- Enterohepatic Recycling : ASI-222 shows a secondary plasma concentration peak 2 hours post-administration in dogs, absent in digoxin, due to biliary excretion and reabsorption .

- Onset/Duration : In conscious dogs, ASI-222’s cardiac effects occur faster (onset within 15–30 minutes) and last shorter (~4–6 hours) than digoxin’s delayed (1–2 hours) and prolonged (>12 hours) action .

- Therapeutic Index : ASI-222 and ASI-254 have a higher therapeutic index (ratio of effective to toxic doses) than digoxin or ouabain, attributed to their polar structure reducing CNS toxicity .

Structural-Activity Relationships

- Aminosugar vs. Neutral Sugar: The 4'-amino group in ASI-222 and ASI-254 enhances binding to Na⁺,K⁺-ATPase compared to hydroxyl groups in ASI-253 or digoxin .

- Sugar Hydrophobicity : Derivatives with hydrophobic groups (e.g., methylglutarate esters) further amplify potency, though ASI-222’s balance of polarity and activity optimizes efficacy and safety .

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

- Methodological Answer : Integrate computational chemistry (e.g., DFT for reaction pathways) with experimental validations (e.g., in situ Raman spectroscopy). Establish shared data platforms for real-time collaboration and adopt standardized nomenclature (IUPAC) to minimize miscommunication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.